molecular formula C11H18BNO2 B1386942 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole CAS No. 850567-47-4

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Cat. No. B1386942
M. Wt: 207.08 g/mol
InChI Key: OEQQEXKRORJZPR-UHFFFAOYSA-N
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Description

“1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole” is also known as “1-Methyl-2-pyrroleboronic acid pinacol ester”. It has the empirical formula C11H18BNO2 and a molecular weight of 207.08 .


Molecular Structure Analysis

The compound has a complex structure with a pyrrole ring attached to a boron atom, which is further connected to a dioxaborolane ring. The dioxaborolane ring is tetramethylated, meaning it has four methyl groups attached .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 44-49°C. It has a density of 1.1±0.1 g/cm3. The boiling point is 308.3±15.0 °C at 760 mmHg. It has a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Boric Acid Ester Intermediates : Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are synthesized through a three-step substitution reaction. These compounds serve as boric acid ester intermediates, essential in various chemical synthesis processes. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry, with further analysis through X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).

  • DFT Studies for Structural Consistency : Density functional theory is utilized to calculate molecular structures of related compounds. This helps in comparing the theoretical values with practical X-ray diffraction results, providing insights into molecular electrostatic potential and physicochemical properties (Yang et al., 2021).

Polymer Synthesis and Properties

  • Creation of Deeply Colored Polymers : Compounds like 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units are synthesized, leading to deeply colored polymers with high solubility in common organic solvents. These polymers have molecular weights ranging from 3.5 to 22 kDa and are significant in the development of colored polymer materials (Welterlich et al., 2012).

  • Synthesis of Luminescent Polymers : The synthesis of conjugated polymers, which include diketopyrrolo[3,4-c]pyrrole (DPP) units and other functional units, results in brilliant red colors and high solubility. These materials have potential applications in areas requiring luminescent properties (Zhu et al., 2007).

Molecular and Crystallographic Studies

  • Conformational Analysis and DFT Calculations : Compounds with the 1,3,2-dioxaborolan-2-yl group undergo crystallographic and conformational analyses. DFT calculations are performed to assess spectroscopic data, molecular structures, and electronic properties, providing valuable insights for chemical and pharmaceutical research (Wu et al., 2021).

  • Investigation of Molecular Electrostatic Potential : The molecular electrostatic potential and frontier molecular orbitals of related compounds are investigated, revealing important aspects of their molecular structure and conformations. This information is crucial for understanding reactivity and stability in various chemical contexts (Liao et al., 2022).

Safety And Hazards

The compound is classified as a non-combustible solid. The flash point is 82.2 °C. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQQEXKRORJZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656979
Record name 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

CAS RN

850567-47-4
Record name 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CRK Jayasundara, D Sabasovs, RJ Staples… - …, 2018 - ACS Publications
A cobalt di-tert-butoxide complex bearing N-heterocyclic carbene (NHC) ligands has been synthesized and characterized. This complex is effective at catalyzing the selective …
Number of citations: 40 pubs.acs.org
C Marin-Hernandez, LE Santos-Figueroa… - The Journal of …, 2014 - ACS Publications
Four imidazoanthraquinone derivatives (2a–d) were synthesized and characterized and their coordination behavior against selected anions and cations tested. Acetonitrile solutions of …
Number of citations: 59 pubs.acs.org
S Liu, C Huang, C Huang, Y Huang, Y Yu… - Journal of Enzyme …, 2023 - Taylor & Francis
Clinical treatment by FDA-approved ROS1/ALK inhibitor Crizotinib significantly improved the therapeutic outcomes. However, the emergence of drug resistance, especially driven by …
Number of citations: 5 www.tandfonline.com
M Yu, Y Long, Y Yang, M Li, T Teo, B Noll… - European Journal of …, 2021 - Elsevier
CDK8 is deregulated in multiple types of human cancer and is viewed as a therapeutic target for the treatment of the disease. Accordingly, the search for small-molecule inhibitors of …
Number of citations: 4 www.sciencedirect.com
C Marín Hernández - 2018 - riunet.upv.es
La present tesi doctoral titulada "Sondas moleculars i complexos de ruteni (II) i osmi (II) per a la detecció cromo-fluorogènica d'espècies carregades i monòxid de carboni" es centra en …
Number of citations: 0 riunet.upv.es

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